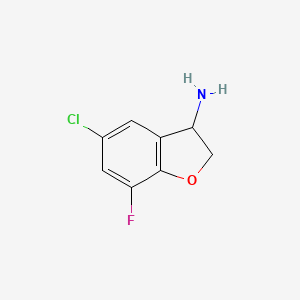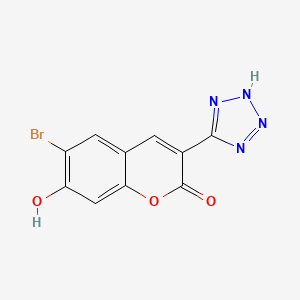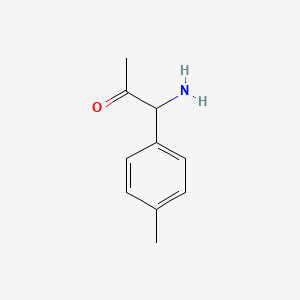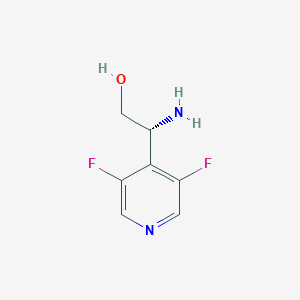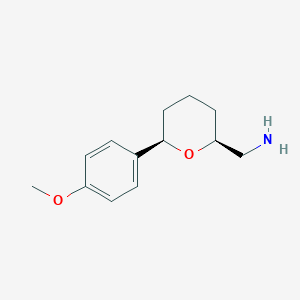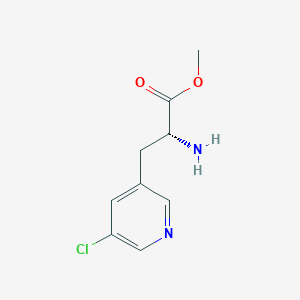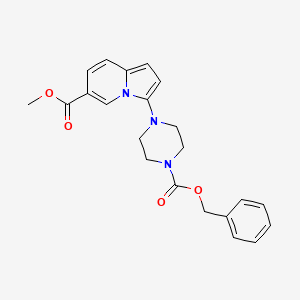
Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate is a complex organic compound that belongs to the class of indolizine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a benzyloxycarbonyl group and an indolizine core.
Preparation Methods
The synthesis of Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is added to the piperazine ring using benzyloxycarbonyl chloride in the presence of a base such as triethylamine
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indolizine core, depending on the reagents and conditions used
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxycarbonyl group may play a role in modulating the compound’s binding affinity and specificity. The piperazine ring can interact with neurotransmitter receptors, potentially influencing signal transduction pathways .
Comparison with Similar Compounds
Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate can be compared with other indolizine derivatives and piperazine-containing compounds:
Indolizine Derivatives: Compounds such as 3-(4-(Substituted)-piperazin-1-yl)cinnolines share structural similarities and exhibit comparable pharmacological activities.
Piperazine Derivatives: Compounds like 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives also contain the piperazine ring and are studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 3-(4-phenylmethoxycarbonylpiperazin-1-yl)indolizine-6-carboxylate |
InChI |
InChI=1S/C22H23N3O4/c1-28-21(26)18-7-8-19-9-10-20(25(19)15-18)23-11-13-24(14-12-23)22(27)29-16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
QLPXWGJRQQLJFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=CC=C2N3CCN(CC3)C(=O)OCC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


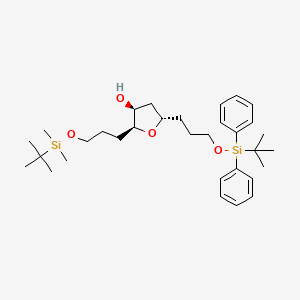

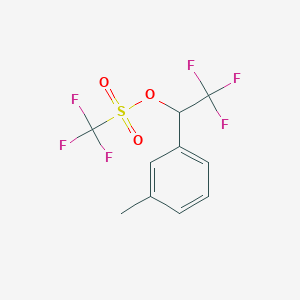
![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
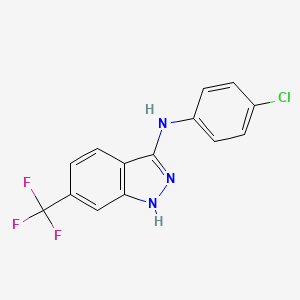
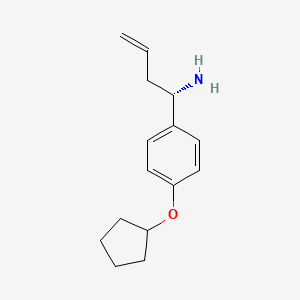
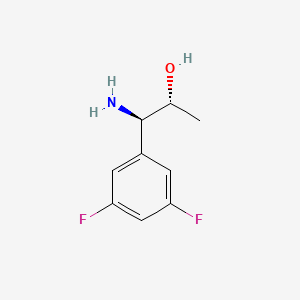
![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
